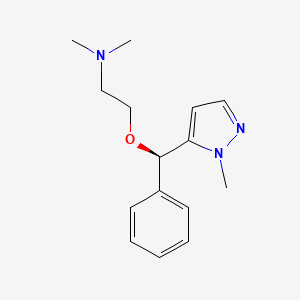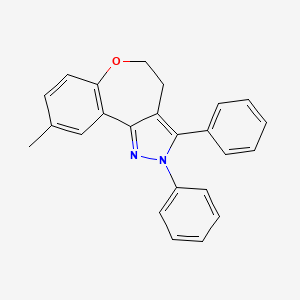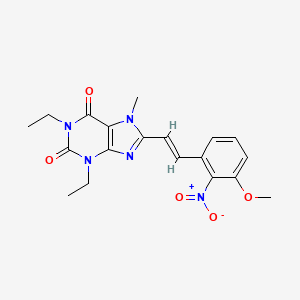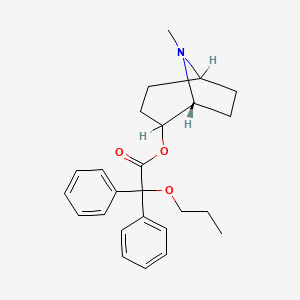
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material sciences. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- typically involves the reaction of substituted acetophenones with glyoxylic acid monohydrate and acetic acid under reflux conditions. The reaction mixture is then treated with ammonium hydroxide to adjust the pH . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient route that could be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of nitro groups can be achieved using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubulin agent, showing promise in cancer treatment.
Biology: The compound has applications in cell cycle analysis and tubulin assembly assays.
Material Sciences: It is used in the development of new materials with unique properties, such as heat-resistant explosives.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumor activity . The compound also interacts with various kinases, affecting multiple signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo(4,3-b)pyridazine derivatives: These include compounds with different substituents on the triazolo and pyridazine rings, which can exhibit varying biological activities.
1,2,3-Triazolo-fused pyrazines and pyridazines: These compounds share a similar triazole ring but differ in their fused ring systems and biological activities.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- stands out due to its specific substitution pattern, which imparts unique biological properties, particularly its potent antitubulin activity .
Propriétés
Numéro CAS |
130187-57-4 |
|---|---|
Formule moléculaire |
C18H13FN4 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H13FN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3 |
Clé InChI |
SJUULSIOLOKJLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















